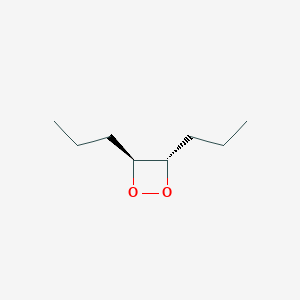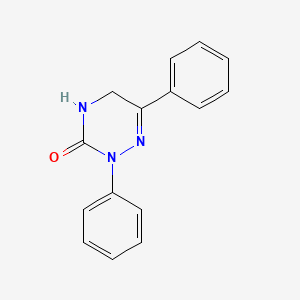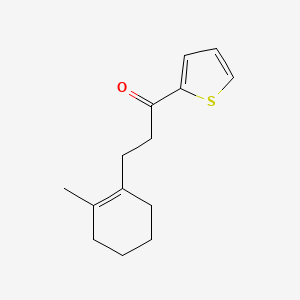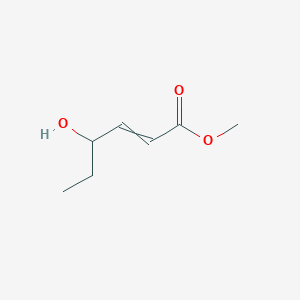
(3S,4S)-3,4-Dipropyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms, with propyl groups attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds through a concerted mechanism, where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene, forming the dioxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using stable peroxy acids like mCPBA. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (3S,4S)-3,4-Dipropyl-1,2-dioxetane exerts its effects involves the formation and cleavage of the dioxetane ring. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that can catalyze the ring-opening reactions, leading to the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-Tetflupyrolimet: Another dioxetane compound with similar structural features.
Epoxides: Compounds with a three-membered ring structure containing an oxygen atom, such as ethylene oxide.
Uniqueness
(3S,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts different reactivity and stability compared to three-membered epoxides.
Eigenschaften
CAS-Nummer |
83929-10-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3S,4S)-3,4-dipropyldioxetane |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
MPTCXCHFVQCTFK-YUMQZZPRSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](OO1)CCC |
Kanonische SMILES |
CCCC1C(OO1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)


![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)








![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
